4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol
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Overview
Description
4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol is a complex organic compound that features a benzodioxole moiety attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol typically involves multi-step organic reactions. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the intermediate product. This intermediate is then subjected to further reactions to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects . Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-substituted derivatives: These compounds also contain the benzodioxole ring and have been studied for their antioxidant activity.
Uniqueness
4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H14N2O3 |
---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H14N2O3/c21-18-14(8-12-6-7-16-17(9-12)23-11-22-16)10-15(19-20-18)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,20,21) |
InChI Key |
KENGIXNKNALLGG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=CC(=NNC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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